molecular formula C24H27N5O5 B2899332 2-{1,5-dioxo-4-[3-(propan-2-yloxy)propyl]-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-2-yl}-N-(2-methoxyphenyl)acetamide CAS No. 1243042-73-0

2-{1,5-dioxo-4-[3-(propan-2-yloxy)propyl]-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-2-yl}-N-(2-methoxyphenyl)acetamide

Cat. No.: B2899332
CAS No.: 1243042-73-0
M. Wt: 465.51
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{1,5-dioxo-4-[3-(propan-2-yloxy)propyl]-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-2-yl}-N-(2-methoxyphenyl)acetamide is a complex organic compound that belongs to the class of triazoloquinazoline derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a triazoloquinazoline core, which is a fused heterocyclic system, and various functional groups that contribute to its chemical reactivity and biological properties.

Preparation Methods

The synthesis of 2-{1,5-dioxo-4-[3-(propan-2-yloxy)propyl]-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-2-yl}-N-(2-methoxyphenyl)acetamide involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of the triazoloquinazoline core through cyclization reactions, followed by the introduction of the propan-2-yloxypropyl and methoxyphenylacetamide groups. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to achieve high yields and purity. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

    Chemistry: It serves as a valuable intermediate in the synthesis of other complex organic molecules and can be used in the development of new synthetic methodologies.

    Biology: The compound exhibits biological activities such as antimicrobial, antiviral, and anticancer properties, making it a candidate for drug development and therapeutic research.

    Medicine: Its potential therapeutic applications include the treatment of infectious diseases, cancer, and inflammatory conditions.

    Industry: The compound can be used in the development of new materials, agrochemicals, and pharmaceuticals

Mechanism of Action

The mechanism of action of 2-{1,5-dioxo-4-[3-(propan-2-yloxy)propyl]-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-2-yl}-N-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The triazoloquinazoline core can bind to various enzymes and receptors, modulating their activity and leading to therapeutic effects. The compound may inhibit the activity of certain enzymes involved in disease progression, such as kinases or proteases, and can also interact with cellular receptors to modulate signaling pathways .

Comparison with Similar Compounds

Similar compounds to 2-{1,5-dioxo-4-[3-(propan-2-yloxy)propyl]-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-2-yl}-N-(2-methoxyphenyl)acetamide include other triazoloquinazoline derivatives, such as:

  • 2-{1,5-dioxo-4-[3-(propan-2-yloxy)propyl]-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-2-yl}-N-(2-chlorophenyl)acetamide
  • 2-{1,5-dioxo-4-[3-(propan-2-yloxy)propyl]-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-2-yl}-N-(2-fluorophenyl)acetamide

These compounds share a similar core structure but differ in the substituents attached to the triazoloquinazoline ring. The unique combination of functional groups in this compound contributes to its distinct chemical and biological properties .

Properties

IUPAC Name

2-[1,5-dioxo-4-(3-propan-2-yloxypropyl)-[1,2,4]triazolo[4,3-a]quinazolin-2-yl]-N-(2-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N5O5/c1-16(2)34-14-8-13-27-22(31)17-9-4-6-11-19(17)29-23(27)26-28(24(29)32)15-21(30)25-18-10-5-7-12-20(18)33-3/h4-7,9-12,16H,8,13-15H2,1-3H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORTLLYIPSDGBGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCCCN1C(=O)C2=CC=CC=C2N3C1=NN(C3=O)CC(=O)NC4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.